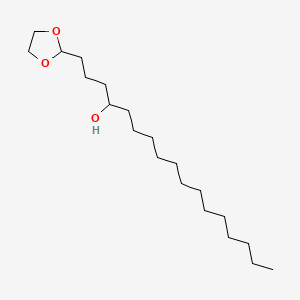
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol is a chemical compound with the molecular formula C20H40O3 and a molecular weight of 328.53 g/mol . It is an intermediate in the synthesis of various other compounds, including 5-DOXYL-stearic acid, which is used as a spin label for investigating structural changes in lipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol typically involves the reaction of heptadecan-4-ol with 1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-DOXYL-stearic acid: A spin label used for investigating structural changes in lipids.
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: Another compound with a similar dioxolane ring structure.
Uniqueness
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol is unique due to its specific structure, which includes a dioxolane ring and a long alkyl chain. This structure allows it to interact with lipid membranes and proteins in ways that other compounds may not.
Properties
Molecular Formula |
C20H40O3 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)heptadecan-4-ol |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h19-21H,2-18H2,1H3 |
InChI Key |
OGJBMSPKNORTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCC1OCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















